molecular formula C9H16O B8501975 (1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol

(1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol

Cat. No.: B8501975
M. Wt: 140.22 g/mol
InChI Key: JGWISPYQYHUNPS-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanol derivatives. This compound features a cyclopentane ring substituted with a butenyl group and a hydroxyl group. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with but-3-en-1-ylmagnesium bromide (Grignard reagent) under anhydrous conditions, followed by acidic workup to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation with a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO₄ under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Cyclopentanone or but-3-en-1-ylcyclopentanone.

    Reduction: 2-(but-3-en-1-yl)cyclopentane.

    Substitution: 2-(but-3-en-1-yl)cyclopentyl chloride.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol exerts its effects depends on its specific interactions with molecular targets. For example, if used as a drug precursor, it may interact with enzymes or receptors in the body, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog without the butenyl group.

    2-(but-3-en-1-yl)cyclopentane: Lacks the hydroxyl group.

    Cyclopentanone: The oxidized form of cyclopentanol.

Uniqueness

(1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol is unique due to the presence of both the butenyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(1R,2S)-2-but-3-enylcyclopentan-1-ol

InChI

InChI=1S/C9H16O/c1-2-3-5-8-6-4-7-9(8)10/h2,8-10H,1,3-7H2/t8-,9-/m1/s1

InChI Key

JGWISPYQYHUNPS-RKDXNWHRSA-N

Isomeric SMILES

C=CCC[C@@H]1CCC[C@H]1O

Canonical SMILES

C=CCCC1CCCC1O

Origin of Product

United States

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